molecular formula C24H26N6O4S B2456192 N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-35-8

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No.: B2456192
CAS No.: 872597-35-8
M. Wt: 494.57
InChI Key: AKGLVBSBSDGAPW-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H26N6O4S and its molecular weight is 494.57. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-34-18-9-7-16(8-10-18)22(32)26-20-21(25)27-24(28-23(20)33)35-15-19(31)30-13-11-29(12-14-30)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,26,32)(H3,25,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGLVBSBSDGAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyrimidine core that is substituted with a phenylpiperazine moiety and a methoxybenzamide group. This unique structure contributes to its diverse biological activities.

Antidiabetic Activity

Recent studies have indicated that compounds structurally related to N-(4-amino-6-oxo...) exhibit significant antidiabetic properties. For instance, a related compound demonstrated potent inhibition of key enzymes involved in carbohydrate metabolism, such as:

Enzyme IC50 (μM) Standard Drug IC50 (μM)
α-glucosidase6.282.00 (Acarbose)
α-amylase4.581.58 (Acarbose)
PTP1B0.911.35 (Ursolic Acid)
DPPH (Antioxidant)2.360.85 (Ascorbic Acid)

These results suggest that the compound could serve as a multi-target antidiabetic agent, inhibiting multiple pathways involved in glucose metabolism and oxidative stress .

Anticancer Activity

Research has also explored the anticancer potential of similar compounds. For example, derivatives of dihydropyrimidines have shown promising activity against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range (e.g., 4.36 μM against HCT 116 colon cancer cells). The mechanism of action often involves the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation .

The biological activity of N-(4-amino-6-oxo...) can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes such as α-glucosidase and α-amylase, which play significant roles in carbohydrate digestion and absorption.
  • Antioxidant Properties : By scavenging free radicals (as shown in DPPH assays), it may protect pancreatic β-cells from oxidative damage, thereby enhancing insulin secretion.
  • Cell Cycle Regulation : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

  • In Vitro Studies : A study involving structural analogs demonstrated that modifications to the dihydropyrimidine core could enhance antidiabetic activity significantly. The best-performing analogs showed over 80% inhibition in enzyme assays .
  • Animal Studies : Preliminary animal studies indicated no acute toxicity at various doses administered over a period of 72 hours, suggesting a favorable safety profile for further development .
  • Molecular Docking Studies : Computational studies have supported the binding affinity of these compounds to target enzymes, elucidating potential interaction sites that could be exploited for drug design .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide exhibit significant anticancer properties. For instance, research has focused on the synthesis and evaluation of derivatives that target specific cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in malignant cells .

Mechanism of Action
The compound appears to influence various biological pathways. It is believed to inhibit certain enzymes involved in cell proliferation and survival, such as those linked to the mTOR signaling pathway. This inhibition can lead to reduced malignancy and enhanced sensitivity of cancer cells to conventional therapies .

Neuropharmacology

Potential for Treating Neurological Disorders
The structural characteristics of N-(4-amino-6-oxo...) suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate neuroinflammatory responses and improve neuronal survival by targeting specific receptors associated with neuroprotection .

Case Study: Amyloid-Beta Related Diseases
A patent describes the use of compounds similar to N-(4-amino-6-oxo...) for preventing or treating amyloid-beta related diseases. The proposed method involves administering this compound alongside other agents that modulate amyloid-beta fibril formation, potentially providing a dual mechanism for therapeutic intervention .

Structure-Activity Relationship (SAR) Studies

Insights from SAR Research
Structure-activity relationship studies have been pivotal in understanding how modifications to the N-(4-amino...) structure affect its biological activity. These studies help identify which functional groups enhance efficacy and reduce toxicity, guiding the design of more effective derivatives .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways within microbial cells .

Data Tables

Application Area Description References
Anticancer ActivityInhibits tumor growth and induces apoptosis in cancer cells
NeuropharmacologyPotential treatment for Alzheimer's and Parkinson's disease
Structure-Activity StudiesInsights into effective modifications for enhanced biological activity
Antimicrobial PropertiesExhibits activity against various pathogens

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidinone core, followed by thioether linkage to the 4-phenylpiperazine moiety and final benzamide functionalization. Key steps include:

  • Thiolation : Coupling 2-mercaptopyrimidinone derivatives with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amidation : Introducing the 4-methoxybenzamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Yield optimization requires controlled temperature (0–25°C), anhydrous solvents (e.g., DCM or DMF), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent integration and connectivity, with specific attention to the thioether (–S–) and amide (–CONH–) signals .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Q. What initial biological screening assays are suitable for evaluating its therapeutic potential?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antimicrobial Potential : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Kinase or GPCR inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can computational modeling predict binding modes with biological targets like kinases or GPCRs?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide simulate interactions with ATP-binding pockets of kinases (e.g., EGFR) or serotonin receptors .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the pyrimidinone core) using Discovery Studio .

Q. What strategies resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain potency discrepancies .
  • Target Selectivity Profiling : Screen against panels of related enzymes/receptors to rule off-target effects .

Q. How does modifying substituents (e.g., methoxy vs. nitro groups on benzamide) impact pharmacological profiles?

  • Electron-Withdrawing Groups (e.g., –NO₂): Enhance electrophilicity, improving kinase inhibition but reducing solubility .
  • Methoxy Groups : Increase lipophilicity and blood-brain barrier penetration, critical for CNS-targeted therapies .
  • Piperazine Modifications : Altering phenyl to halogen-substituted aryl groups improves GPCR affinity .

Q. What crystallographic challenges arise in resolving its structure, and how can SHELX tools address them?

  • Twinned Crystals : Common due to flexible thioether linkages; use SHELXD for initial phase solutions and SHELXL for refinement .
  • Disorder Modeling : Apply PART and SIMU instructions in SHELXL to handle disordered 4-phenylpiperazine moieties .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve R-factors (<0.05) .

Methodological Guidance

Q. How to design SAR studies for optimizing its pharmacokinetic properties?

  • LogP Optimization : Introduce polar groups (e.g., –OH, –COOH) to reduce LogP values (<3) while retaining activity .
  • Metabolite Identification : Use LC-MS/MS to track oxidative metabolites (e.g., S-oxidation of thioether) in hepatocyte assays .
  • Prodrug Strategies : Mask amide groups with ester prodrugs to enhance oral bioavailability .

Q. What analytical techniques quantify thermal stability and degradation pathways?

  • TGA/DSC : Determine decomposition temperatures (>200°C) and phase transitions .
  • Forced Degradation Studies : Expose to acidic/basic/oxidative conditions and monitor by HPLC-UV .
  • LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed amide bonds) .

Tables for Key Data

Property Method Typical Result Reference
Melting PointCapillary Method215–220°C
Solubility (PBS, pH 7.4)Shake-Flask Method0.12 mg/mL
Plasma Protein BindingEquilibrium Dialysis92.5%
CYP3A4 InhibitionFluorescent AssayIC₅₀ = 8.3 μM

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